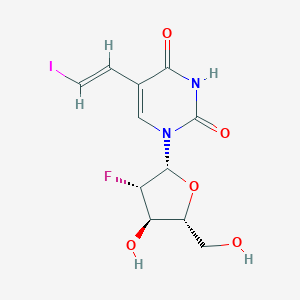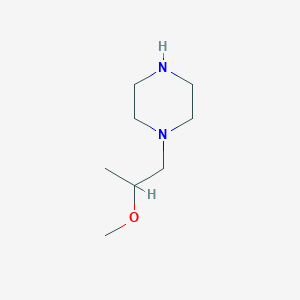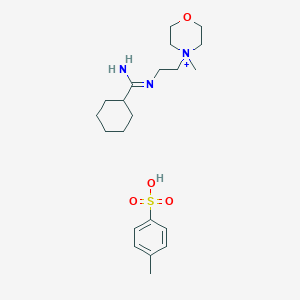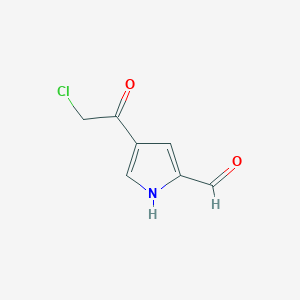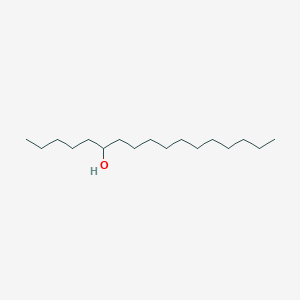
6-Heptadecanol
Overview
Description
6-Heptadecanol is a long-chain primary fatty alcohol with the molecular formula C17H36O. It is a derivative of heptadecane, where one of the terminal methyl hydrogens is replaced by a hydroxy group. This compound is known for its role as a volatile oil component and is found naturally in various plant and fungal metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Heptadecanol can be synthesized through the reduction of heptadecanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically involves dissolving the heptadecanoic acid in an appropriate solvent like tetrahydrofuran (THF) and adding the reducing agent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of heptadecanoic acid. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the reduction. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to heptadecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to heptadecane using strong reducing agents.
Substitution: this compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecane.
Substitution: Heptadecyl chloride.
Scientific Research Applications
6-Heptadecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of detergents and surfactants.
Biology: Acts as a component in the study of lipid metabolism and cell membrane structure.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of 6-Heptadecanol involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes. The compound’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially altering their conformation and activity .
Comparison with Similar Compounds
Heptadecan-1-ol: Another long-chain primary fatty alcohol with similar properties and applications.
Heptadecane: The parent hydrocarbon of 6-Heptadecanol, lacking the hydroxy group.
Hexadecanol: A similar fatty alcohol with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific position of the hydroxy group on the sixth carbon, which imparts distinct physical and chemical properties compared to other isomers. This unique structure allows it to interact differently with biological membranes and enzymes, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
heptadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-8-9-10-11-12-14-16-17(18)15-13-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGITVGTVVWLRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303483 | |
| Record name | 6-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112283-13-3 | |
| Record name | 6-Heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


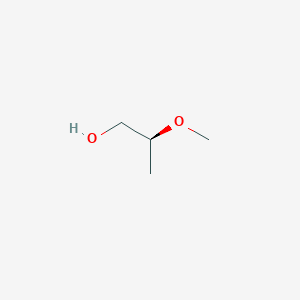
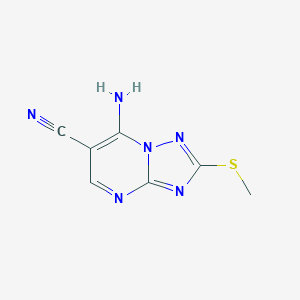
![7-Methyl-5H-furo[3,2-C]pyridin-4-one](/img/structure/B39324.png)
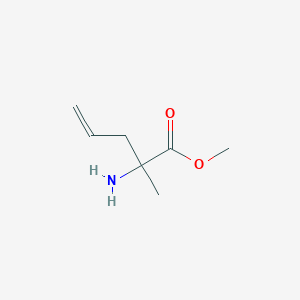
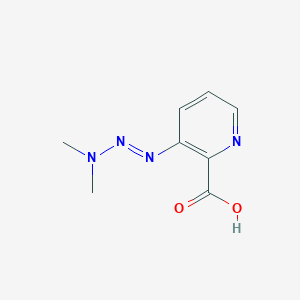
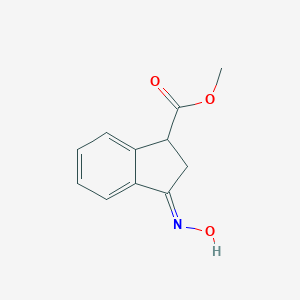
![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)
